4-(Aminomethyl)-2,6-dimethylphenol
Overview
Description
4-(Aminomethyl)-2,6-dimethylphenol is a chemical compound that serves as a precursor or a ligand in various chemical reactions. It is characterized by the presence of an aminomethyl group attached to a phenol ring that is substituted with two methyl groups at the 2 and 6 positions. This structure allows it to participate in complex formation and polymerization reactions, as well as to exhibit antioxidant properties.
Synthesis Analysis
The synthesis of derivatives of 4-(Aminomethyl)-2,6-dimethylphenol has been explored in several studies. For instance, a series of aminomethyl derivatives with secondary and tertiary amino groups were synthesized from 4-methyl-2-prenylphenol, which itself was obtained from para-cresol and prenol under heterogeneous catalysis conditions . Additionally, tris(4-amino-2,6-dimethylphenyl)borane, a compound related to 4-(Aminomethyl)-2,6-dimethylphenol, was synthesized via Ullmann condensation, demonstrating the potential for further functionalization of the amino groups .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Aminomethyl)-2,6-dimethylphenol has been elucidated using various techniques. For example, an X-ray diffraction study of a zwitterionic Zn(II) complex with a ligand similar to 4-(Aminomethyl)-2,6-dimethylphenol revealed a mononuclear zincate complex with a distorted tetrahedral coordination . This study provides insights into the coordination chemistry and potential binding modes of such ligands.
Chemical Reactions Analysis
Chemical reactions involving 4-(Aminomethyl)-2,6-dimethylphenol derivatives have been reported, including the formation of luminescent chelates with europium(III) . The compound also shows reactivity towards benzaldehyde and nitrosobenzene, leading to the formation of extended π-conjugated systems . These reactions highlight the versatility and reactivity of the amino groups in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)-2,6-dimethylphenol derivatives have been studied, particularly in the context of their antioxidant properties. The Mannich base with an octylaminomethyl group derived from 4-(Aminomethyl)-2,6-dimethylphenol showed radical-scavenging activity, high Fe2+-chelation ability, and the ability to inhibit oxidative hemolysis of red blood cells . Furthermore, the use of aromatic amine ligands, including those related to 4-(Aminomethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol has been investigated, revealing the influence of ligand structure on the efficiency of polymerization .
Scientific Research Applications
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Scientific Field: Biochemistry
- Application Summary : 4-(Aminomethyl)benzoic acid acts as an unnatural amino acid derivative .
- Methods of Application : This compound is used in biochemical research as a building block for protein synthesis .
- Results or Outcomes : The specific outcomes can vary greatly depending on the specific proteins being synthesized and their subsequent applications .
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Scientific Field: Medicine
- Application Summary : It is also used as a type 2 antifibrinolytic agent .
- Methods of Application : As an antifibrinolytic agent, it is likely used in the treatment of conditions where excessive bleeding is a concern .
- Results or Outcomes : The use of this compound as an antifibrinolytic agent would result in the reduction of bleeding .
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Scientific Field: Organic Chemistry
- Application Summary : It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
- Methods of Application : This reaction is likely carried out in a controlled laboratory setting, following standard organic synthesis procedures .
- Results or Outcomes : The outcome of this reaction is the production of 4-guanidinomethylbenzoic acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,6-dimethylphenol | |
CAS RN |
876-15-3 | |
Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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